Hydroxy-gamma-Sanshool

Vue d'ensemble

Description

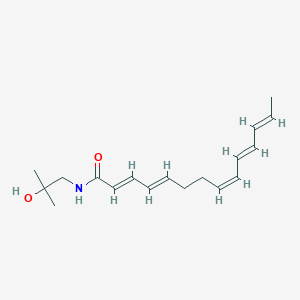

Hydroxy-gamma-Sanshool is an alkylamide that exists in Zanthoxylum bungeanum oil and Zanthoxylum schinifolium oil . It has a molecular weight of 289.42 and its IUPAC name is (2E,4E,8Z,10E,12E)-N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide .

Synthesis Analysis

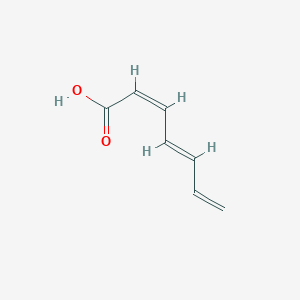

This compound was prepared with a 19.5% overall yield through eight steps. Wittig reactions of ylides with ethyl 4-oxobut-2-enoate as well as (2E,4E)-hex-2,4-dienal were key steps to construct a carbon skeleton .Molecular Structure Analysis

The molecular formula of this compound is C18H27NO2. Its average mass is 289.413 Da and its monoisotopic mass is 289.204193 Da .Chemical Reactions Analysis

The 2E,4Z-isomer in ethyl 8-hydroxyocta-2,4-dienoate can be isomerized to the desired 2E,4E-isomer with iodine as a catalyst .Physical and Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 505.9±50.0 °C at 760 mmHg, and a flash point of 259.7±30.1 °C. It has 3 H bond acceptors, 2 H bond donors, and 9 freely rotating bonds .Applications De Recherche Scientifique

Pharmacokinetic Study

Hydroxy-gamma-Sanshool, along with other sanshools, has been studied for its pharmacokinetic properties. Rong et al. (2016) developed a method for determining hydroxy-alpha-sanshool, hydroxy-beta-sanshool, and this compound in rat plasma. This method was applied to a pharmacokinetic study in rats, indicating its potential for medical applications and understanding its behavior in biological systems (Rong et al., 2016).

Neurological Effects

Hydroxy-alpha-sanshool, which is closely related to this compound, is known for inducing tingling paresthesia by activating certain somatosensory neurons. Lennertz et al. (2010) explored this phenomenon, which could be relevant for understanding the neurological implications of this compound (Lennertz et al., 2010).

Pain Relief Applications

Research has indicated that sanshool compounds, including this compound, have potential applications in pain relief. Tsunozaki et al. (2013) found that sanshool inhibits certain mechanonociceptors, which mediate acute and inflammatory pain (Tsunozaki et al., 2013). Additionally, Tan et al. (2022) worked on improving the stability and anesthetic effect of hydroxy-alpha-sanshool through a nano-formulation delivery system (Tan et al., 2022).

Effects on Sensory Neurons

Bautista et al. (2008) reported that hydroxy-alpha-sanshool inhibits two-pore potassium channels in sensory neurons, contributing to the unique sensations associated with Szechuan pepper (Bautista et al., 2008).

Chemical Composition Studies

Yasuda et al. (1982) investigated the composition of various Zanthoxylum species and identified this compound as a key compound, contributing to understanding the chemical taxonomy of these plants (Yasuda et al., 1982).

Gastrointestinal Effects

Hashimoto et al. (2001) examined the effects of beta-sanshool and gamma-sanshool on isolated gastrointestinal tracts of guinea pigs, indicating their potential influence on digestive processes (Hashimoto et al., 2001).

Synthetic Studies

Xia and Toy (2014) synthesized gamma-sanshool and this compound, which is important for understanding their chemical structures and potential for synthetic applications (Xia & Toy, 2014).

Sensory Evaluation

Sugai et al. (2005) conducted sensory evaluations of sanshools, including hydroxy-sanshools, to understand their impact on taste and potential applications in food science (Sugai et al., 2005).

Mécanisme D'action

Target of Action

Hydroxy-gamma-Sanshool, a compound found in Zanthoxylum bungeanum, has been identified to interact with several key targets. The primary targets include the mammalian target of rapamycin (mTOR) pathway and the cannabinoid 1 (CB1) receptor . The mTOR pathway plays a crucial role in cell growth, proliferation, and survival, while the CB1 receptor is involved in various physiological processes including pain sensation, mood, and memory.

Mode of Action

This compound has been found to activate the mTOR pathway , thereby improving the metabolism of diabetic rats . Additionally, it acts as an antagonist of the CB1 receptor , suggesting its potential therapeutic use in the treatment of type-1 diabetes .

Biochemical Pathways

The activation of the mTOR pathway by this compound leads to a cascade of biochemical reactions that ultimately improve the metabolism of diabetic rats . On the other hand, its antagonistic action on the CB1 receptor can influence the endocannabinoid system, which plays a role in a variety of physiological processes.

Pharmacokinetics

It’s known that the compound has a strong inhibitory effect on cyp2c9 and cyp2d6, key enzymes involved in drug metabolism . This suggests that this compound could potentially interact with other drugs metabolized by these enzymes, affecting their bioavailability.

Result of Action

The activation of the mTOR pathway and antagonism of the CB1 receptor by this compound result in improved metabolism in diabetic rats and potential therapeutic effects in type-1 diabetes . Other pharmacological effects of this compound have been discovered, such as anesthesia and gastrointestinal regulation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the content of this compound in Zanthoxylum bungeanum is very low (less than 0.01%) , suggesting that its efficacy could be affected by the availability and concentration of the compound in the environment

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Hydroxy-gamma-Sanshool plays a significant role in biochemical reactions, particularly in the modulation of ion channels and receptors. It interacts with several biomolecules, including the transient receptor potential (TRP) channels, specifically TRPV1 and TRPA1 . These interactions lead to the activation of these channels, which are involved in the sensation of pain and temperature. Additionally, this compound has been shown to inhibit tandem pore domain potassium channels such as KCNK3, KCNK9, and KCNK18 . This inhibition is believed to contribute to its unique sensory effects.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been found to activate the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in cell growth and metabolism . This activation can improve metabolic functions, as observed in studies involving diabetic rats . This compound also affects gastrointestinal cells by promoting intestinal motility and blood flow, which can aid in gastrointestinal regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific ion channels and receptors. It acts as an agonist at the TRPV1 and TRPA1 channels, leading to their activation and subsequent sensory effects . Additionally, this compound inhibits potassium channels, which alters the electrical properties of neurons and contributes to its numbing sensation . These molecular interactions highlight the compound’s ability to modulate sensory perception and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can diminish with prolonged exposure to certain conditions. Studies have shown that this compound can maintain its bioactivity for extended periods when stored properly . Degradation can occur under harsh conditions, leading to a reduction in its efficacy. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in the regulation of metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to improve metabolic functions and enhance gastrointestinal motility . At higher doses, this compound can exhibit toxic effects, including gastrointestinal discomfort and potential neurotoxicity . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid and amino acid metabolism. It has been shown to interact with enzymes such as cytochrome P450 (CYP) isoforms, particularly CYP2C9 and CYP2D6, which play a role in its metabolism . These interactions can influence the metabolic flux and levels of various metabolites, contributing to the compound’s overall bioactivity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the gastrointestinal tract, where it exerts its effects . Its distribution is influenced by factors such as lipid solubility and binding affinity to plasma proteins . These properties determine the localization and concentration of this compound within different cellular compartments.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound is known to localize in the plasma membrane, where it interacts with ion channels and receptors . Additionally, this compound can be found in intracellular compartments, such as the endoplasmic reticulum, where it may influence protein synthesis and folding . These localization patterns are directed by specific targeting signals and post-translational modifications that ensure the compound reaches its intended sites of action.

Propriétés

IUPAC Name |

(2E,4E,8Z,10E,12E)-N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16-18(2,3)21/h4-9,12-15,21H,10-11,16H2,1-3H3,(H,19,20)/b5-4+,7-6+,9-8-,13-12+,15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPPMKFSMRODIQ-JDXPBYPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CCCC=CC=CC(=O)NCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C\CC/C=C/C=C/C(=O)NCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

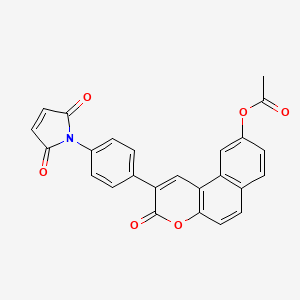

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the isolation of Hydroxy-gamma-Sanshool?

A1: The research paper focuses on identifying various compounds present in Central and South American Zanthoxylum species []. The researchers successfully isolated this compound, an aliphatic unsaturated amide, alongside other compounds like lignans, terpenes, and an alkaloid [].

Q2: How was the structure of this compound determined?

A2: The researchers primarily utilized techniques like ¹H-NMR, ¹³C-NMR, and mass spectroscopy to elucidate the structure of this compound and other isolated compounds [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[3-(2-chloro-10-phenothiazinyl)propyl]butane-1,4-diamine](/img/structure/B1252469.png)

![diethyl-[2-[[(8S,9S,10R,13S,14S,17S)-17-(1-hydroxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethyl]-methylazanium;4-methylbenzenesulfonate](/img/structure/B1252488.png)